3-Heptanone, 6-hydroxy-6-methyl-

Description

The exact mass of the compound 6-Hydroxy-6-methyl-heptan-3-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Heptanone, 6-hydroxy-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Heptanone, 6-hydroxy-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

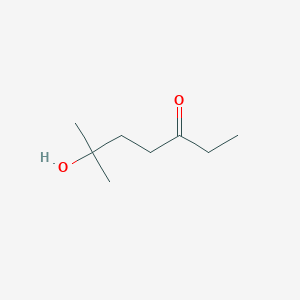

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-6-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(9)5-6-8(2,3)10/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPMBONEKHYAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153855 | |

| Record name | 6-Hydroxy-6-methyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123065-56-5 | |

| Record name | 6-Hydroxy-6-methyl-3-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123065565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-6-methyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-6-methylheptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-6-METHYL-HEPTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2CVU7ZB99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-Heptanone, 6-hydroxy-6-methyl-: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptanone, 6-hydroxy-6-methyl-, a bifunctional organic molecule, holds significant interest in the fields of chemical ecology and synthetic chemistry. As a naturally occurring semiochemical, it plays a crucial role in mammalian communication, specifically as a pheromone in mice that accelerates the onset of puberty in females.[1] Its unique structural features, combining a ketone and a tertiary alcohol, also make it a valuable chiral building block for the synthesis of complex natural products. This technical guide provides a comprehensive overview of its chemical properties, structure, and its role in biological signaling pathways.

Chemical Structure and Identification

The chemical structure of 3-Heptanone, 6-hydroxy-6-methyl- consists of a seven-carbon chain with a ketone group at the third position and a hydroxyl group and a methyl group at the sixth position.

Molecular Structure Diagram

References

An In-depth Technical Guide on 3-Heptanone, 6-hydroxy-6-methyl- (CAS Number 123065-56-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Heptanone, 6-hydroxy-6-methyl-, a significant semiochemical in murine communication. The document details its chemical and physical properties, outlines a plausible synthetic route, and presents its critical role as a pheromone that accelerates puberty in female mice. A key focus is the elucidation of the signal transduction pathway initiated upon its detection by the vomeronasal organ (VNO), involving a V1R-type G-protein coupled receptor (GPCR), the Gαi2 subunit, and the subsequent activation of the Phospholipase C (PLC) cascade. This guide is intended to be a valuable resource for researchers in chemical ecology, neurobiology, and drug development, providing foundational data, experimental insights, and a framework for future investigation.

Chemical and Physical Properties

3-Heptanone, 6-hydroxy-6-methyl-, with the CAS number 123065-56-5, is a keto-alcohol with the molecular formula C8H16O2. It exists in equilibrium with its cyclic tautomer, 5,5-dimethyl-2-ethyltetrahydrofuran-2-ol.[1] This tautomerism is a key feature of its chemical nature.

| Property | Value | Reference |

| CAS Number | 123065-56-5 | |

| Molecular Formula | C8H16O2 | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| IUPAC Name | 6-hydroxy-6-methylheptan-3-one | [3] |

| Synonyms | 6-Hmhn; LTL | |

| Physical Form | Oil | |

| Storage Temperature | -10 °C | |

| InChI Key | FGPMBONEKHYAHO-UHFFFAOYSA-N | [3] |

| SMILES | CCC(=O)CCC(C)(C)O | [3] |

Synthesis and Spectroscopic Data

Experimental Protocol: Plausible Synthesis via Aldol Condensation

A common industrial approach for similar compounds involves the crossed-aldol condensation of an appropriate aldehyde and ketone. For the synthesis of 6-hydroxy-6-methyl-3-heptanone, this would typically involve the reaction of 3-methylbutanal (isovaleraldehyde) with propanone (acetone) under basic conditions.

Reaction Scheme:

Procedure:

-

To a stirred solution of propanone in a suitable solvent (e.g., ethanol or a biphasic system), a solution of 3-methylbutanal is added dropwise at a controlled temperature (typically between 5-20 °C).

-

A catalytic amount of an aqueous base (e.g., sodium hydroxide or potassium hydroxide) is added to the reaction mixture.

-

The reaction is stirred for a specified period until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid or a saturated ammonium chloride solution).

-

The product is then extracted using an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 6-hydroxy-6-methyl-3-heptanone.

Spectroscopic Data

Although experimentally derived spectra for 3-Heptanone, 6-hydroxy-6-methyl- are not available in the public domain, the expected spectral characteristics can be predicted based on its structure.

2.2.1. 1H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | t | 3H | -CH2CH3 |

| ~1.2 | s | 6H | -C(CH3 )2OH |

| ~1.6 | m | 2H | -CH2CH2 C(CH3)2OH |

| ~2.4 | q | 2H | -COCH2 CH3 |

| ~2.6 | t | 2H | -COCH2 CH2- |

| ~3.5 (broad) | s | 1H | -OH |

2.2.2. 13C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~8 | -CH2C H3 |

| ~29 | -C(C H3)2OH |

| ~35 | -COC H2CH3 |

| ~40 | -COC H2CH2- |

| ~45 | -CH2C H2C(CH3)2OH |

| ~70 | -C (CH3)2OH |

| ~212 | >C =O |

2.2.3. Mass Spectrometry (GC-MS - Predicted)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M+) at m/z 144. Key fragmentation patterns would likely include the loss of a water molecule (M-18) from the tertiary alcohol, and alpha-cleavages adjacent to the ketone and alcohol functionalities.

Biological Activity and Signaling Pathway

Pheromonal Activity

3-Heptanone, 6-hydroxy-6-methyl- is a well-documented pheromone found in the urine of male mice that accelerates the onset of puberty in peripubertal female mice.[1] This activity is a classic example of a primer pheromone effect, where a chemical signal induces a long-term physiological change in the recipient.

Signal Transduction Pathway

The detection of 3-Heptanone, 6-hydroxy-6-methyl- is mediated by the vomeronasal organ (VNO), a specialized chemosensory structure in rodents. The signal transduction cascade is initiated by the binding of the pheromone to a specific V1R-type G-protein coupled receptor (GPCR) located on the microvilli of vomeronasal sensory neurons. This interaction activates the associated heterotrimeric G-protein, specifically involving the Gαi2 subunit.

The activated Gαi2 subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, gates the transient receptor potential channel 2 (TRPC2), a non-selective cation channel, leading to depolarization of the neuron and the generation of an action potential. IP3 is believed to contribute to calcium release from intracellular stores, further modulating the neuronal response.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the puberty-accelerating effects of 3-Heptanone, 6-hydroxy-6-methyl-.

Conclusion

3-Heptanone, 6-hydroxy-6-methyl- serves as a compelling model for understanding the chemical ecology and neurobiology of mammalian pheromonal communication. Its well-defined role in puberty acceleration, coupled with the elucidation of its V1R-mediated signaling pathway, provides a solid foundation for further research. Future investigations could focus on identifying the specific V1R responsible for its detection, exploring the downstream neural circuits activated by this pheromone, and investigating its potential role in other social behaviors. For drug development professionals, the highly specific nature of this ligand-receptor interaction may offer insights into the design of selective modulators for GPCRs involved in sensory perception and neuroendocrine regulation.

References

An In-depth Technical Guide to 6-hydroxy-6-methylheptan-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-hydroxy-6-methylheptan-3-one, a significant keto-alcohol with dual roles as a mammalian pheromone and a versatile synthetic intermediate. This document details its chemical identity, physicochemical properties, and provides an illustrative experimental protocol for its synthesis. Furthermore, it elucidates the biological signaling pathway associated with its pheromonal activity, offering insights for researchers in chemical ecology, neurobiology, and synthetic chemistry.

Chemical Identity and Nomenclature

The compound with the systematic name 6-hydroxy-6-methylheptan-3-one is a bifunctional organic molecule containing both a ketone and a tertiary alcohol functional group.

-

IUPAC Name: 6-hydroxy-6-methylheptan-3-one[1]

-

CAS Number: 123065-56-5[2]

-

Molecular Formula: C₈H₁₆O₂

-

Molecular Weight: 144.21 g/mol [2]

Synonyms

This compound is also known by several other names in the literature and chemical databases:

-

3-Heptanone, 6-hydroxy-6-methyl-

-

6-HYDROXY-6-METHYL-HEPTAN-3-ONE

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of 6-hydroxy-6-methylheptan-3-one.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Oil | [2] |

| InChI Key | FGPMBONEKHYAHO-UHFFFAOYSA-N | [2] |

| SMILES | CCC(=O)CCC(C)(C)O | [1] |

| Purity | ≥95% (commercially available) | [2] |

| Storage Temperature | -10°C | [2] |

| Water Solubility (Predicted) | 13.5 mg/mL | [1] |

| logP (Predicted) | 0.91 - 1.21 | [1] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Complexity | 116 | PubChem |

Experimental Protocols

Synthesis of 6-hydroxy-6-methyl-2-heptanone (A Representative Protocol)

Reaction Scheme:

Caption: Vomeronasal organ signaling pathway for pheromone detection.

Conclusion

6-hydroxy-6-methylheptan-3-one is a molecule of significant interest due to its defined biological role as a pheromone and its utility as a building block in organic synthesis. This guide provides essential data for researchers working with this compound, from its fundamental properties to a detailed understanding of its mechanism of action at the molecular level. The provided experimental and signaling pathway information serves as a foundation for further investigation into its synthesis, analysis, and biological functions.

References

An In-depth Technical Guide to 3-Heptanone, 6-hydroxy-6-methyl-

This technical guide provides a comprehensive overview of 3-Heptanone, 6-hydroxy-6-methyl-, a molecule of significant interest to researchers in chemical ecology and synthetic organic chemistry. The document details its chemical properties, a representative synthesis protocol, and its dual role as a semiochemical and a versatile synthetic intermediate.

Chemical and Physical Properties

3-Heptanone, 6-hydroxy-6-methyl-, also known by its synonym 6-Hmhn, is a bifunctional organic molecule containing both a ketone and a tertiary alcohol.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1] |

| IUPAC Name | 6-hydroxy-6-methylheptan-3-one | [1] |

| CAS Number | 123065-56-5 | [1] |

Significance in Chemical Research

The scientific interest in 3-Heptanone, 6-hydroxy-6-methyl- is primarily centered on two distinct areas:

-

Chemical Ecology: This compound is a known component of male mouse urine and functions as a pheromone.[1] Research has shown that exposure to this volatile substance can influence the reproductive timing in females by accelerating the onset of puberty.[1] The vomeronasal organ (VNO), a specialized chemosensory structure, is responsible for detecting this pheromone, initiating a signal transduction cascade through G-protein coupled receptors.[1]

-

Synthetic Organic Chemistry: The structural features of 3-Heptanone, 6-hydroxy-6-methyl- make it a valuable precursor in the synthesis of more complex molecules.[1] A notable application is in the total synthesis of Aplysiapyranoids A and B, which are polyhalogeninated marine natural products.[1] In this context, it serves as a key building block for constructing stereochemically rich target molecules.[1]

Experimental Protocols

Representative Synthesis of 3-Heptanone, 6-hydroxy-6-methyl- via Crossed Aldol Reaction

This protocol is a representative example and may require optimization for yield and purity.

Materials:

-

3-Pentanone

-

Acetone

-

Potassium Carbonate (K₂CO₃)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-pentanone (1 equivalent) in an excess of acetone (5-10 equivalents). The use of excess acetone helps to favor the desired crossed aldol reaction over the self-condensation of 3-pentanone.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring. Maintaining a low temperature is crucial to minimize potential side reactions, such as dehydration of the final product.[1]

-

Catalyst Addition: Slowly add a catalytic amount of a mild base, such as potassium carbonate (0.02 equivalents), to the cooled solution.[1] The use of a mild base is recommended to reduce the risk of dehydration of the resulting β-hydroxy ketone.[1]

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is deemed complete, quench the reaction by adding cold, saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3-Heptanone, 6-hydroxy-6-methyl-.

Visualizations

The following diagrams illustrate the synthesis pathway and the dual role of 3-Heptanone, 6-hydroxy-6-methyl-.

Caption: Synthesis of 3-Heptanone, 6-hydroxy-6-methyl- via a crossed aldol reaction.

Caption: Dual role of 3-Heptanone, 6-hydroxy-6-methyl- in chemical research.

References

The Pheromonal Role of 6-Hydroxy-6-methyl-3-heptanone in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the natural occurrence, physiological effects, and underlying signaling pathways of the mouse pheromone 3-Heptanone, 6-hydroxy-6-methyl-. This compound, primarily found in the urine of male mice, plays a crucial role in accelerating the onset of puberty in female mice, a phenomenon known as the Vandenbergh effect. This guide details the analytical methods for its quantification, the experimental protocols for bioassays, and the neural circuits that transduce this chemical signal into a neuroendocrine response. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of chemical ecology, neurobiology, and pharmacology.

Introduction

Chemical communication is a fundamental aspect of rodent biology, governing a wide array of social and reproductive behaviors. Pheromones, specific chemical signals that elicit innate physiological and behavioral responses in conspecifics, are key mediators of this communication. One such pheromone, 3-Heptanone, 6-hydroxy-6-methyl-, has been identified as a significant factor in the reproductive maturation of female mice (Mus musculus).[1] This volatile organic compound is excreted in the urine of male mice and acts as a primer pheromone, accelerating the onset of puberty in juvenile females.[1][2] The compound exists in a tautomeric equilibrium with its cyclic form, 5,5-dimethyl-2-ethyltetrahydrofuran-2-ol.[1] Understanding the mechanisms of action of this pheromone provides valuable insights into the neuroendocrine regulation of reproduction and offers potential avenues for the development of novel reproductive modulators.

Natural Occurrence and Quantitative Data

3-Heptanone, 6-hydroxy-6-methyl- is a male-specific urinary constituent in mice.[1] Its production is androgen-dependent, and its concentration in urine can vary between different mouse strains. Quantitative analysis of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS). While specific concentrations can vary based on factors such as age, social status, and genetic background, studies have consistently detected its presence in male mouse urine.

Table 1: Quantitative Data of 3-Heptanone, 6-hydroxy-6-methyl- in Mouse Urine

| Mouse Strain | Analytical Method | Reported Abundance/Concentration | Reference |

| ICR | GC-MS | Detected as a significant volatile | (Novotny et al., 1999) |

| BALB/c | GC-MS | Detected as a significant volatile | (Novotny et al., 1999) |

| C57BL/6J | GC-MS with Stir Bar Sorptive Extraction | Qualitative and quantitative differences observed compared to other strains. | [3] |

| B6F (sub-strain of C57BL/6J) | GC-MS with Stir Bar Sorptive Extraction | Qualitative and quantitative differences observed compared to other strains. | [3] |

| B6NCrl (sub-strain of C57BL/6J) | GC-MS with Stir Bar Sorptive Extraction | Qualitative and quantitative differences observed compared to other strains. | [3] |

| BALB/cCrl | GC-MS with Stir Bar Sorptive Extraction | Qualitative and quantitative differences observed compared to other strains. | [3] |

| DBA/2Crl | GC-MS with Stir Bar Sorptive Extraction | Qualitative and quantitative differences observed compared to other strains. | [3] |

| CD-1 | Headspace GC/MS | The amplitude of peaks corresponding to this pheromone correlated with testosterone level and reproductive success. | [4] |

Note: Specific quantitative values are often reported as relative abundances or peak areas and can vary significantly between studies due to different methodologies and reporting standards.

Experimental Protocols

Quantification of 3-Heptanone, 6-hydroxy-6-methyl- in Mouse Urine using Stir Bar Sorptive Extraction (SBSE) followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a sensitive method for the extraction and quantification of volatile compounds from mouse urine.

Materials:

-

Mouse urine sample

-

Stir bar coated with polydimethylsiloxane (PDMS)

-

Glass vial with a screw cap

-

Magnetic stirrer

-

Thermal desorption unit (TDU)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Internal standard (e.g., a deuterated analog of the analyte)

Procedure:

-

Sample Preparation: Collect fresh urine from male mice. If not analyzed immediately, store at -20°C. Centrifuge the urine sample to remove any particulate matter.

-

Extraction:

-

Place a defined volume of the urine supernatant (e.g., 100 µL) into a glass vial.

-

Add a known amount of the internal standard.

-

Place the PDMS-coated stir bar into the vial.

-

Seal the vial and place it on a magnetic stirrer.

-

Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60 minutes) at room temperature to allow for the sorptive extraction of volatile compounds onto the PDMS coating.[5][6]

-

-

Thermal Desorption:

-

After extraction, remove the stir bar from the vial, gently dry it with a lint-free tissue, and place it into a glass thermal desorption tube.

-

Place the tube into the thermal desorption unit.

-

The analytes are thermally desorbed from the stir bar by rapidly heating the TDU (e.g., from 40°C to 250°C at 60°C/min). The desorbed compounds are cryo-focused in a cooled injection system (CIS).

-

-

GC-MS Analysis:

-

The CIS is then rapidly heated, injecting the trapped volatiles onto the GC column.

-

GC Conditions (Example):

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

Oven temperature program: Initial temperature of 40°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

-

-

MS Conditions (Example):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass scan range: m/z 40-400.

-

Data acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

-

Data Analysis:

-

Identify 3-Heptanone, 6-hydroxy-6-methyl- by its retention time and mass spectrum, comparing it to a pure standard.

-

Quantify the compound by comparing the peak area of the analyte to the peak area of the internal standard.

-

Puberty Acceleration Bioassay

This bioassay is used to assess the biological activity of pheromones in accelerating sexual maturation in female mice.[7][8] The primary endpoint is the measurement of uterine weight, which increases significantly with the onset of puberty.[9][10]

Animals:

-

Juvenile female mice (e.g., 21 days old) of a sensitive strain (e.g., BALB/c or ICR).

-

Adult male mice (for urine collection or direct exposure).

Procedure:

-

Housing: House the juvenile female mice in a controlled environment with a consistent light-dark cycle and access to food and water ad libitum. House them in groups to avoid isolation-induced stress.

-

Treatment Groups:

-

Control Group: Exposed to a neutral substance (e.g., water or saline).

-

Experimental Group: Exposed to the test substance (e.g., male urine, a fraction of male urine, or a synthetic compound like 6-hydroxy-6-methyl-3-heptanone).

-

-

Exposure Protocol:

-

Apply a small volume (e.g., 10-50 µL) of the control or experimental substance to the external nares of the female mice daily for a set period (e.g., 7-10 consecutive days).

-

-

Endpoint Measurement:

-

At the end of the exposure period (e.g., on day 30-32 of age), euthanize the female mice by an approved method (e.g., cervical dislocation or CO2 asphyxiation).

-

Immediately dissect out the uterus, carefully trimming away any adhering fat and connective tissue.

-

Weigh the wet uterus to the nearest 0.1 mg.

-

-

Data Analysis:

-

Compare the mean uterine weights between the control and experimental groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

-

A statistically significant increase in uterine weight in the experimental group compared to the control group indicates a puberty-accelerating effect.

-

Signaling Pathway

The perception of 3-Heptanone, 6-hydroxy-6-methyl- and its subsequent effect on puberty are mediated by a specific neural pathway that begins in the vomeronasal organ (VNO).[11][12][13]

Diagram of the Signaling Pathway:

Caption: Signaling pathway of puberty acceleration in female mice initiated by 6-hydroxy-6-methyl-3-heptanone.

Description of the Pathway:

-

Detection: The pheromone, present in male urine, is detected by specialized chemosensory neurons in the vomeronasal organ (VNO) of the female mouse.[11][12]

-

Signal Transduction to the Brain: The VNO neurons transmit the signal to the accessory olfactory bulb (AOB), the first relay station for vomeronasal information in the brain.[11][12]

-

Processing in Higher Brain Centers: From the AOB, the signal is relayed to the medial amygdala and then to the hypothalamus.[12]

-

Neuroendocrine Cascade: In the hypothalamus, the pheromonal signal stimulates the activity of kisspeptin neurons. Kisspeptin is a neuropeptide that acts as a potent stimulator of gonadotropin-releasing hormone (GnRH) neurons.

-

Hormonal Release: The activated GnRH neurons release GnRH in a pulsatile manner into the hypophyseal portal system, which carries it to the anterior pituitary gland.

-

Gonadotropin Secretion: GnRH stimulates the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

-

Ovarian Activation and Puberty Onset: LH and FSH act on the ovaries, stimulating follicular development and the production of estrogen. The rising levels of estrogen lead to the growth and maturation of the uterus and other reproductive organs, culminating in the acceleration of puberty.[9]

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the effects of 3-Heptanone, 6-hydroxy-6-methyl- on puberty acceleration in mice.

References

- 1. A unique urinary constituent, 6-hydroxy-6-methyl-3-heptanone, is a pheromone that accelerates puberty in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.plos.org [journals.plos.org]

- 4. CD-1 mice females recognize male reproductive success via volatile organic compounds in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stir bar sorptive extraction-thermal desorption-capillary GC-MS for profiling and target component analysis of pharmaceutical drugs in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. air.unipr.it [air.unipr.it]

- 8. rep.bioscientifica.com [rep.bioscientifica.com]

- 9. rep.bioscientifica.com [rep.bioscientifica.com]

- 10. Acceleration of puberty onset in female mice by male urinary proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Puberty is a Critical Period for Vomeronasal Organ Mediation of Socio-sexual Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Vomeronasal Organ - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Role of 6-Hydroxy-6-methyl-3-heptanone: A Mouse Pheromone Influencing Puberty

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Chemical communication plays a pivotal role in the social and reproductive behaviors of many species. In mice, a complex array of pheromones mediates a range of responses, from aggression and territory marking to the regulation of reproductive timing. This technical guide delves into the discovery, characterization, and biological significance of a key murine pheromone: 6-hydroxy-6-methyl-3-heptanone (HMH). This volatile compound, found in the urine of male mice, has been identified as a potent accelerator of puberty in female mice, a phenomenon known as the Vandenbergh effect. This guide will provide an in-depth overview of the experimental evidence, the underlying signaling pathways, and the quantitative data that have established HMH as a critical component of the mouse chemosensory world.

Identification and Characterization

The journey to identifying HMH as a puberty-accelerating pheromone involved meticulous chemical analysis of male mouse urine. Early studies had established that a substance in male urine was responsible for inducing early puberty in females, but the precise chemical identity of this "primer" pheromone remained elusive for decades.

Isolation and Structural Elucidation

Researchers utilized a combination of gas chromatography-mass spectrometry (GC-MS) to analyze fractions of male mouse urine that exhibited biological activity in puberty-acceleration bioassays.[1][2] This led to the identification of 6-hydroxy-6-methyl-3-heptanone as a key active component.[1] Interestingly, HMH exists in equilibrium with its cyclic tautomer, 5,5-dimethyl-2-ethyltetrahydrofuran-2-ol (a lactol).[1] It was the synthetic version of the open-chain hydroxyketone, HMH, that demonstrated strong biological activity, confirming its role as a pheromone.[1]

Binding to Major Urinary Proteins (MUPs)

Mouse urine contains a high concentration of proteins known as Major Urinary Proteins (MUPs), which are thought to function as carriers for volatile pheromones, slowing their release and prolonging their signaling effect.[3][4] Isothermal titration calorimetry (ITC) has been employed to quantify the binding affinity of HMH to various recombinant MUP isoforms.[3] These studies have revealed that HMH binds to different MUPs with varying affinities, suggesting a sophisticated mechanism for pheromone dissemination.[3]

Biological Activity: Puberty Acceleration

The primary and most well-documented biological function of HMH is the acceleration of puberty in juvenile female mice.[1][3] This effect is a classic example of a "primer" pheromone, which induces a relatively long-term physiological change in the recipient rather than an immediate behavioral response.

Puberty-Acceleration Bioassay

The standard bioassay to assess the puberty-accelerating effect of pheromones involves the daily application of the test compound to the nares of juvenile female mice.[2] The primary endpoint of this assay is the measurement of uterine weight, which is a reliable indicator of sexual maturation.[1][2] Exposure to male urine or purified HMH leads to a significant increase in uterine weight compared to control animals.[1][2]

Mechanism of Action: From Detection to Physiological Response

The perception of HMH and the subsequent physiological cascade leading to puberty acceleration involves a specialized sensory system: the vomeronasal organ (VNO).

Vomeronasal Organ (VNO) Detection

The VNO, a distinct chemosensory structure located at the base of the nasal septum in most terrestrial vertebrates, is responsible for detecting non-volatile and some volatile pheromones.[5][6][7] Studies have shown that HMH activates neurons within the VNO.[5][8] Specifically, HMH is recognized by a subset of vomeronasal receptors (VRs), which are G-protein coupled receptors.[5][6] While the specific receptor for HMH has been investigated, it is believed to be from the V1R family.[5][6]

Signal Transduction Pathway

Upon binding of HMH to its cognate V1R, a signal transduction cascade is initiated within the vomeronasal sensory neuron. This process is understood to involve the activation of Phospholipase C (PLC), leading to the production of diacylglycerol (DAG).[5] DAG, in turn, gates the opening of the Transient Receptor Potential Canonical 2 (TRPC2) ion channel, a key component of the vomeronasal signaling pathway.[5] The influx of cations through the TRPC2 channel depolarizes the neuron, leading to an action potential that is transmitted to the brain. Mice lacking the TRPC2 gene exhibit a loss of electrophysiological responses to HMH.[5]

Quantitative Data

The following table summarizes the binding affinities of 6-hydroxy-6-methyl-3-heptanone (HMH) to various mouse Major Urinary Protein (MUP) isoforms, as determined by isothermal titration calorimetry.

| MUP Isoform | Dissociation Constant (Kd) in μM | Reference |

| MUP-IV | 199 | [3] |

Note: The original study also measured the binding of other pheromones to a wider range of MUPs, but for HMH, a precise Kd value was explicitly provided for MUP-IV.

Experimental Protocols

Puberty-Acceleration Bioassay Protocol

-

Animal Model: Juvenile, inbred female mice (e.g., BALB/cJ) are weaned and housed in a controlled environment.[2]

-

Stimulus Application: A defined concentration of synthetic 6-hydroxy-6-methyl-3-heptanone, dissolved in a suitable vehicle (e.g., mineral oil or phosphate-buffered saline), is applied directly to the external nares of the female mice.[2] This is typically done twice daily for a period of six consecutive days.[2]

-

Control Groups: Control groups receive either the vehicle alone or no treatment.

-

Endpoint Measurement: On the seventh day, the mice are euthanized, and their uteri are dissected and weighed.[2] Body mass is also recorded.[2]

-

Data Analysis: The uterine weights of the HMH-treated group are compared to those of the control groups using appropriate statistical tests (e.g., t-test) to determine if there is a significant increase.[2]

Isothermal Titration Calorimetry (ITC) for MUP-Pheromone Binding

-

Protein Preparation: Recombinant MUP isoforms are expressed and purified.

-

Ligand Preparation: A solution of 6-hydroxy-6-methyl-3-heptanone is prepared in the same buffer as the MUP solution.

-

ITC Experiment: The MUP solution is placed in the sample cell of the ITC instrument, and the HMH solution is loaded into the injection syringe. A series of small, precise injections of the HMH solution are made into the MUP solution while the heat change associated with the binding reaction is measured.[3]

-

Data Analysis: The raw data, consisting of heat pulses for each injection, are integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), which is a measure of the binding affinity.[3]

Visualizations

Signaling Pathway of HMH in the Vomeronasal Organ

Caption: Signal transduction cascade for HMH in a vomeronasal sensory neuron.

Experimental Workflow for Puberty-Acceleration Bioassay

Caption: Workflow of the in vivo puberty-acceleration bioassay.

Conclusion and Future Directions

The identification of 6-hydroxy-6-methyl-3-heptanone as a mouse pheromone that accelerates female puberty has been a significant advancement in our understanding of chemical communication in mammals.[1] The elucidation of its detection by the vomeronasal organ and the involvement of the TRPC2 signaling pathway provides a clear molecular basis for its action.[5] Furthermore, its interaction with MUPs highlights the sophisticated mechanisms that have evolved for the transport and release of pheromonal cues.[3][4] The correlation of HMH levels with male reproductive success suggests that this pheromone may also serve as an honest signal of male quality, influencing female mate choice.[8]

Future research in this area could focus on several key aspects. Identifying the specific V1R that binds HMH would provide a more complete picture of the initial step in pheromone detection. Further investigation into the downstream neural circuits in the brain that are activated by HMH would shed light on how this chemosensory signal is translated into a neuroendocrine response that ultimately leads to puberty acceleration. From a drug development perspective, understanding the precise mechanisms by which pheromones modulate reproductive physiology could offer novel targets for fertility treatments or reproductive management in various species.

References

- 1. A unique urinary constituent, 6-hydroxy-6-methyl-3-heptanone, is a pheromone that accelerates puberty in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Male Pheromones That Accelerate Female Reproductive Organ Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pheromone binding by polymorphic mouse major urinary proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of pheromone binding to mouse major urinary protein (MUP-I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vomeronasal Receptors and Signal Transduction in the Vomeronasal Organ of Mammals - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 3-Heptanone, 6-hydroxy-6-methyl- | 123065-56-5 | Benchchem [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. CD-1 mice females recognize male reproductive success via volatile organic compounds in urine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 6-hydroxy-6-methyl-3-heptanone in Accelerating Puberty: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pheromone 6-hydroxy-6-methyl-3-heptanone (HMH) and its role in the acceleration of puberty, primarily in the murine model. It consolidates findings on its biological activity, the experimental protocols used to assess its effects, and the underlying neuroendocrine signaling pathways. This document is intended to serve as a comprehensive resource for researchers in reproductive biology, neuroscience, and pharmacology, as well as professionals involved in the development of therapeutics targeting pubertal timing and reproductive health.

Introduction

The onset of puberty is a complex biological process orchestrated by a cascade of neuroendocrine events. In many mammalian species, this process can be modulated by external chemosensory cues known as pheromones. One such pheromone, 6-hydroxy-6-methyl-3-heptanone (HMH), a volatile compound found in male mouse urine, has been identified as a significant accelerator of puberty in prepubertal female mice.[1][2] The androgen-dependent nature of HMH production underscores its role as a key signaling molecule in sexual maturation.[3][4] This guide will delve into the quantitative data supporting the puberty-accelerating effects of HMH, the detailed experimental methodologies for its assessment, and the intricate signaling pathways from pheromone detection to the hormonal cascade that initiates puberty.

Biological Activity and Quantitative Data

The primary biological effect of HMH in the context of puberty is the advancement of sexual maturation in prepubertal female mice. This is most commonly quantified by measuring the increase in uterine weight, a sensitive indicator of estrogenic activity and pubertal onset.

| Treatment Group | Mean Uterine Weight (mg) ± SEM |

| Water (Control) | 55.0 ± 5.0 |

| Whole Male Urine | 80.0 ± 7.0 |

| 6-hydroxy-6-methyl-3-heptanone (HMH) | 75.0 ± 6.0 |

Data adapted from "The Great Pheromone Myth" which cites Novotny et al. (1999). The original publication does not present this data in a table.[5]

Experimental Protocols

The standard method for assessing the puberty-accelerating effects of HMH is the mouse uterine weight bioassay. The following is a generalized protocol based on methodologies described in the literature.[2][4]

Mouse Uterine Weight Bioassay

Objective: To determine the effect of exogenous HMH on the uterine weight of prepubertal female mice.

Materials:

-

Prepubertal female mice (e.g., ICR(CD-1) or Swiss strain), weaned at approximately 21 days of age.

-

Synthetic 6-hydroxy-6-methyl-3-heptanone (HMH).

-

Vehicle for HMH dilution (e.g., mineral oil or water).

-

Control substance (vehicle only).

-

Positive control: Male mouse urine.

-

Animal housing with controlled light-dark cycle, temperature, and humidity.

-

Analytical balance for weighing uteri.

Procedure:

-

Animal Acclimation: Upon weaning, house female mice in a controlled environment for a brief acclimation period.

-

Grouping: Randomly assign mice to different treatment groups: Control (vehicle), HMH (at various concentrations), and Positive Control (male urine).

-

Administration:

-

Prepare solutions of HMH in the chosen vehicle at desired concentrations.

-

Administer the test substance by applying it to the external nares of the mice. This is typically done daily for a set period (e.g., 7-10 days).

-

-

Monitoring: Monitor the mice daily for signs of vaginal opening, which is another indicator of pubertal onset.

-

Termination and Data Collection:

-

At the end of the treatment period, euthanize the mice.

-

Carefully dissect the uterus, trim away any adhering fat and connective tissue.

-

Blot the uterus to remove excess fluid and weigh it on an analytical balance.

-

Record the body weight of each mouse.

-

-

Data Analysis:

-

Calculate the relative uterine weight (uterine weight / body weight).

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the mean uterine weights and relative uterine weights between the different treatment groups.

-

Signaling Pathways

The acceleration of puberty by HMH is initiated by its detection in the vomeronasal organ (VNO) and culminates in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.

Vomeronasal Organ (VNO) Transduction Pathway

HMH, being a small volatile molecule, is detected by Vomeronasal Type 1 Receptors (V1Rs) located on the apical neurons of the VNO.[6] These receptors are coupled to the G-protein Gαi2.[6][7][8] The binding of HMH to a V1R initiates the following signaling cascade:

This signaling cascade results in the depolarization of the vomeronasal sensory neuron, generating an action potential that is transmitted to the accessory olfactory bulb.

Central Neuronal Pathway to GnRH Release

The neuronal signal from the accessory olfactory bulb is relayed through various brain regions, including the amygdala and the bed nucleus of the stria terminalis, to ultimately influence the activity of GnRH neurons in the hypothalamus. A key intermediary in this pathway is the population of kisspeptin neurons.[9] Kisspeptin is a potent stimulator of GnRH secretion.[9]

The increased pulsatile release of GnRH stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn act on the gonads to produce sex steroids, thereby initiating the physiological changes associated with puberty.

Experimental Workflow

The overall workflow for investigating the role of HMH in puberty acceleration involves a series of coordinated steps from chemical synthesis or procurement to detailed biological and neuronal analysis.

Conclusion and Future Directions

6-hydroxy-6-methyl-3-heptanone is a well-established pheromone that accelerates the onset of puberty in female mice. Its effects are mediated by a specific signaling cascade within the vomeronasal organ, which translates the chemical signal into a neuroendocrine response culminating in the activation of the hypothalamic-pituitary-gonadal axis. The experimental protocols and signaling pathways detailed in this guide provide a framework for future research in this area.

Future research should focus on:

-

Conducting comprehensive dose-response studies to establish a more precise quantitative relationship between HMH exposure and the degree of puberty acceleration.

-

Identifying the specific V1R subtype(s) that bind HMH.

-

Further elucidating the downstream neuronal circuits that connect the accessory olfactory bulb to GnRH neurons.

-

Investigating the potential for analogous chemosensory signaling pathways in other mammalian species, including humans.

Understanding the mechanisms by which pheromones like HMH influence puberty can provide valuable insights into reproductive health and development, and may open new avenues for therapeutic interventions for disorders of pubertal timing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | Peripubertal exposure to male chemosignals accelerates vaginal opening and induces male-directed odor preference in female mice [frontiersin.org]

- 5. dokumen.pub [dokumen.pub]

- 6. Mechanisms underlying pre- and postnatal development of the vomeronasal organ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gαi2+ vomeronasal neurons govern the initial outcome of an acute social competition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sensing and avoiding sick conspecifics requires Gαi2+ vomeronasal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Central Mechanism Controlling Pubertal Onset in Mammals: A Triggering Role of Kisspeptin [frontiersin.org]

The Strategic Utility of 3-Heptanone, 6-hydroxy-6-methyl- in the Synthesis of Complex Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Heptanone, 6-hydroxy-6-methyl-, a versatile chiral building block, and its application as a precursor in the synthesis of complex natural products. The focus of this document is to furnish researchers and drug development professionals with a comprehensive understanding of its synthetic utility, supported by detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

3-Heptanone, 6-hydroxy-6-methyl-, a tertiary alcohol, presents a valuable scaffold for organic synthesis due to its bifunctional nature, containing both a ketone and a hydroxyl group. This unique combination allows for a variety of chemical transformations, making it an attractive starting material for the construction of intricate molecular architectures found in natural products. Beyond its role in synthesis, this compound is also recognized as a semiochemical in mammals, acting as a pheromone that influences physiological and behavioral responses.[1] Its detection is mediated by the vomeronasal organ through a G-protein coupled receptor signaling pathway.[1] This biological activity underscores the stereochemical importance of the chiral center at the C6 position.

While the stereoselective synthesis of chiral tertiary alcohols remains a challenge in organic chemistry, the application of 3-Heptanone, 6-hydroxy-6-methyl- as a precursor highlights its significance. A notable example of its utility is in the planned total synthesis of Aplysiapyranoids A and B, a family of polyhalogenated marine natural products.[1][2] This guide will delve into the synthesis of a key intermediate for these natural products, providing a practical framework for its application in complex molecule synthesis.

Synthesis of a Key Intermediate for Aplysiapyranoids A and B

The strategic importance of 3-Heptanone, 6-hydroxy-6-methyl- is demonstrated in its use as a precursor for the synthesis of 3,5-Dibromo-6-hydroxy-6-methyl-2-heptanone. This dibrominated compound serves as a crucial intermediate in the synthetic route toward Aplysiapyranoids A and B.[1][2] The synthesis involves a two-step process starting from the commercially available 6-methyl-5-hepten-2-one.

Experimental Workflow

The overall workflow for the synthesis of the dibrominated intermediate is depicted below:

References

Introduction to Major Urinary Proteins (MUPs) and 3-Heptanone, 6-hydroxy-6-methyl- (HMH)

An In-depth Technical Guide to the Interaction of 3-Heptanone, 6-hydroxy-6-methyl- with Major Urinary Proteins (MUPs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the mouse pheromone 3-Heptanone, 6-hydroxy-6-methyl- (HMH) and Major Urinary Proteins (MUPs). This document details the binding affinities, structural basis of the interaction, relevant experimental protocols, and the associated signaling pathway.

Major Urinary Proteins (MUPs), also known as α2u-globulins, are a subfamily of lipocalin proteins abundantly found in the urine and other secretions of many animals.[1] These low-molecular-weight proteins (~19 kDa) are encoded by a large and polymorphic gene cluster.[1][2] MUPs have a characteristic β-barrel structure that forms a hydrophobic binding pocket, enabling them to bind and transport small, volatile organic molecules.[1] In mice, MUPs play a crucial role in chemical communication by binding to pheromones, stabilizing them, and controlling their slow release from scent marks.[2]

3-Heptanone, 6-hydroxy-6-methyl- (HMH) is a volatile pheromone found in the urine of male mice.[3] This compound is known to accelerate the onset of puberty in female mice and is a key signaling molecule in rodent chemical communication.[1][3] The interaction between HMH and MUPs is a critical aspect of its biological function, as the protein acts as a carrier and stabilizer for this volatile pheromone.[1][3]

Quantitative Analysis of HMH-MUP Binding Affinity

The binding affinities of HMH to various recombinant MUP isoforms have been quantitatively determined, primarily through isothermal titration calorimetry (ITC).[4][5] The dissociation constant (Kd) is a measure of the binding affinity between a ligand (HMH) and a protein (MUP), where a lower Kd value indicates a stronger binding affinity.

The binding of HMH to MUPs is generally characterized by weaker affinity compared to other mouse pheromones like 2-sec-butyl-4,5-dihydrothiazole (SBT).[5] The dissociation constants for HMH with several MUP isoforms are summarized in the table below.

| MUP Isoform | Dissociation Constant (Kd) for HMH (μM) | Experimental Method | Reference |

| MUP-I | ~50 - 200 | Isothermal Titration Calorimetry | [5] |

| MUP-II | ~50 - 200 | Isothermal Titration Calorimetry | [5] |

| MUP-IV | ~200 | Isothermal Titration Calorimetry | [4][5] |

| MUP-VII | Not specified, but lower affinity than for SBT | Isothermal Titration Calorimetry | [5] |

| MUP-VIII | ~50 - 200 | Isothermal Titration Calorimetry | [5] |

| MUP-IX | ~50 - 200 | Isothermal Titration Calorimetry | [5] |

Note: The range for some Kd values is provided as reported in the literature.

Structural Basis of the HMH-MUP Interaction

High-resolution crystal structures of MUP-I in complex with HMH have been elucidated, providing detailed insights into the binding mechanism. These studies reveal that the HMH molecule is accommodated within the hydrophobic β-barrel cavity of the MUP protein. The binding of HMH within this pocket is stabilized by a network of hydrophobic and van der Waals interactions with the amino acid residues lining the cavity. The specific orientation of HMH within the binding site has been unambiguously defined, which helps to explain the observed binding affinities and the ability of MUPs to bind different classes of pheromones.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the HMH-MUP interaction.

Recombinant MUP Expression and Purification

A standardized protocol for the expression and purification of recombinant MUP isoforms is essential for in vitro binding studies.

Protocol:

-

Cloning: The cDNA for the desired MUP isoform is cloned into a suitable bacterial expression vector (e.g., pET vector), often with an N-terminal His-tag to facilitate purification.

-

Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are lysed by sonication or high-pressure homogenization.

-

Purification:

-

The lysate is clarified by centrifugation.

-

The supernatant containing the soluble MUP is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose) if His-tagged.

-

The column is washed, and the protein is eluted with an imidazole gradient.

-

Further purification can be achieved by ion-exchange and size-exclusion chromatography to obtain a highly pure protein sample.

-

-

Verification: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes that occur upon the binding of a ligand to a protein.[4][5] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.

References

- 1. Pheromone signalling in the mouse: role of urinary proteins and vomeronasal organ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Signaling mechanisms and behavioral function of the mouse basal vomeronasal neuroepithelium [frontiersin.org]

- 3. Frontiers | Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato [frontiersin.org]

- 4. The vomeronasal organ mediates interspecies defensive behaviors through detection of protein pheromone homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Biosynthesis Pathway of 3-Heptanone, 6-hydroxy-6-methyl- in Rodents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of 3-Heptanone, 6-hydroxy-6-methyl- in rodents has not been fully elucidated in published literature. This guide presents hypothesized pathways based on established principles of mammalian biochemistry and pheromone biosynthesis. The experimental data and protocols are illustrative examples of methodologies that could be employed to investigate these pathways.

Introduction

3-Heptanone, 6-hydroxy-6-methyl-, also known in its cyclic tautomeric form as 5,5-dimethyl-2-ethyltetrahydrofuran-2-ol, is a volatile organic compound identified as a male-specific pheromone in mice (Mus musculus).[1] It is excreted in urine and is known to accelerate puberty in female mice, indicating a significant role in chemical communication and reproductive signaling.[1] Despite its identified biological function, the precise enzymatic pathway leading to its synthesis in rodents remains an area of active investigation.

This technical guide consolidates information on plausible biosynthetic routes, drawing parallels from known metabolic pathways in mammals, including isoprenoid/terpenoid synthesis, branched-chain amino acid catabolism, and fatty acid metabolism. Furthermore, it outlines potential experimental approaches to validate these hypotheses.

Hypothesized Biosynthesis Pathways

The molecular structure of 6-hydroxy-6-methyl-3-heptanone suggests several potential metabolic origins for its carbon skeleton, followed by a key hydroxylation step.

Hypothesis 1: Mevalonate/Isoprenoid Pathway

The branched methyl groups in the pheromone are characteristic of isoprenoid-derived molecules. The mevalonate pathway is a fundamental metabolic route in eukaryotes for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] These building blocks are used to create a vast array of molecules, including cholesterol, steroid hormones, and some pheromones in insects. In rodents, this pathway is a primary candidate for generating the backbone of 6-hydroxy-6-methyl-3-heptanone.

The proposed pathway would involve the initial synthesis of a C10 precursor, geranyl pyrophosphate (GPP), from IPP and DMAPP. Subsequent enzymatic modifications, including reduction, cleavage, and oxidation, could then lead to the heptanone skeleton. The final step would likely be a hydroxylation reaction.

References

Olfactory Reception of 3-Heptanone, 6-hydroxy-6-methyl- in Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the current scientific understanding of the olfactory reception of the pheromone 3-Heptanone, 6-hydroxy-6-methyl- in mice. This compound, a volatile constituent of male mouse urine, plays a crucial role in chemosensory communication, most notably in the acceleration of puberty in prepubertal female mice. This guide will detail the physiological mechanisms of its detection, the implicated signaling pathways, and comprehensive experimental protocols for its study.

Chemical Identity:

-

Systematic Name: 6-hydroxy-6-methyl-3-heptanone

-

Synonyms: (S)-6-hydroxy-6-methylheptan-3-one

-

Tautomerism: Exists in equilibrium with its cyclic hemiacetal form, 5,5-dimethyl-2-ethyltetrahydrofuran-2-ol.[1]

Sensory Detection and Receptor System

The primary site for the detection of 6-hydroxy-6-methyl-3-heptanone in mice is the vomeronasal organ (VNO) , a specialized chemosensory structure located at the base of the nasal septum. This organ is distinct from the main olfactory epithelium (MOE) and is dedicated to detecting non-volatile and some volatile chemical cues, particularly pheromones, that elicit innate social and reproductive behaviors.

While the precise receptor has not been definitively identified, substantial evidence points to a member of the Type 1 Vomeronasal Receptor (V1R) family .[2] Specifically, research involving knockout mice indicates that the receptor for 6-hydroxy-6-methyl-3-heptanone is likely encoded within the V1Ra or V1Rb gene clusters .[2] Mice with deletions in these gene clusters exhibit a loss of electrophysiological response to this pheromone.[2]

Quantitative Data on Receptor Interaction:

Currently, there is a lack of publicly available quantitative data, such as EC50 values or binding affinities, for the interaction between 6-hydroxy-6-methyl-3-heptanone and its cognate V1R. Further research is required to elucidate these specific receptor-ligand kinetics.

Signaling Pathway

The binding of 6-hydroxy-6-methyl-3-heptanone to its V1R initiates a canonical signal transduction cascade within the vomeronasal sensory neuron (VSN). This pathway is characteristic of V1R-mediated signaling and is distinct from the cyclic AMP-mediated pathway found in the main olfactory epithelium.

Diagram of the V1R Signaling Pathway for 6-hydroxy-6-methyl-3-heptanone

References

- 1. A unique urinary constituent, 6-hydroxy-6-methyl-3-heptanone, is a pheromone that accelerates puberty in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vomeronasal Receptors and Signal Transduction in the Vomeronasal Organ of Mammals - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Hydroxy-6-methyl-3-heptanone via Aldol Condensation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 6-hydroxy-6-methyl-3-heptanone. This β-hydroxy ketone is synthesized via a base-catalyzed crossed aldol condensation between acetone and 2-pentanone. The following sections detail the reaction principle, a comprehensive experimental protocol, and expected outcomes, including quantitative data and characterization details to guide researchers in the successful synthesis and purification of the target compound.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives.[1] The synthesis of 6-hydroxy-6-methyl-3-heptanone is achieved through a crossed aldol condensation, where the enolate of acetone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-pentanone.[2] The reaction is typically catalyzed by a base, such as sodium hydroxide.[2] Careful control of reaction conditions is crucial to favor the desired aldol addition product and minimize side reactions, such as self-condensation of the starting materials and subsequent dehydration of the aldol product.

Reaction Principle

The base-catalyzed aldol condensation mechanism for the synthesis of 6-hydroxy-6-methyl-3-heptanone involves three key steps:

-

Enolate Formation: A hydroxide ion (from NaOH) abstracts an α-hydrogen from acetone, forming a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The acetone enolate attacks the carbonyl carbon of 2-pentanone, leading to the formation of an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the first step) to yield the final product, 6-hydroxy-6-methyl-3-heptanone, and regenerates the hydroxide catalyst.

It is important to note that 2-pentanone can also form an enolate, which can lead to self-condensation or reaction with acetone. However, the α-protons of acetone are generally more acidic and less sterically hindered, favoring its role as the nucleophile in this crossed aldol reaction.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 6-hydroxy-6-methyl-3-heptanone.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetone | C₃H₆O | 58.08 | 29.0 g (36.7 mL) | 0.50 |

| 2-Pentanone | C₅H₁₀O | 86.13 | 21.5 g (26.5 mL) | 0.25 |

| Sodium Hydroxide | NaOH | 40.00 | 2.0 g | 0.05 |

| Deionized Water | H₂O | 18.02 | 20 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated NaCl Solution | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

3.2. Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

3.3. Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 2-pentanone (21.5 g, 0.25 mol) and acetone (29.0 g, 0.50 mol). The flask is cooled in an ice bath with gentle stirring.

-

Catalyst Addition: A solution of sodium hydroxide (2.0 g, 0.05 mol) in deionized water (20 mL) is prepared and added dropwise to the stirred ketone mixture over a period of 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred vigorously at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated NaCl solution (2 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-hydroxy-6-methyl-3-heptanone.

Data Presentation

Table 1: Physical and Spectroscopic Data of 6-Hydroxy-6-methyl-3-heptanone

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Yield | Expected yield: 50-60% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.25 (s, 6H), 1.70 (t, J=7.2 Hz, 2H), 2.45 (q, J=7.2 Hz, 2H), 2.60 (t, J=7.2 Hz, 2H), 3.50 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 29.5 (2C), 30.1, 35.8, 45.2, 70.8, 212.5 |

| IR (neat, cm⁻¹) | 3450 (br, O-H), 2970, 2935 (C-H), 1710 (C=O) |

Note: The spectroscopic data presented here are predicted values and should be confirmed by experimental analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 6-hydroxy-6-methyl-3-heptanone.

Caption: Experimental workflow for the synthesis of 6-hydroxy-6-methyl-3-heptanone.

Signaling Pathway of the Aldol Condensation

The following diagram illustrates the chemical transformations and key intermediates in the base-catalyzed aldol condensation.

References

Synthesis of 6-Hydroxy-6-methyl-3-heptanone: A Detailed Laboratory Protocol

Application Note: This document provides a comprehensive protocol for the synthesis of 6-hydroxy-6-methyl-3-heptanone, a tertiary alcohol with applications as a semiochemical and as a building block in organic synthesis. The described method utilizes the Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction. The protocol is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

6-Hydroxy-6-methyl-3-heptanone is a keto-alcohol that has been identified as a component of mammalian pheromones and serves as a versatile intermediate for the synthesis of more complex molecules.[1] This protocol details its preparation via the reaction of ethyl levulinate (ethyl 4-oxopentanoate) with methylmagnesium bromide. This Grignard reaction is a classic method for the synthesis of tertiary alcohols from esters. The Grignard reagent adds to the ketone carbonyl first, followed by a second addition to the ester carbonyl, yielding the desired tertiary alcohol after an aqueous workup.

Reaction Scheme

The overall reaction is as follows:

Ethyl Levulinate + 2 CH₃MgBr → 6-Hydroxy-6-methyl-3-heptanone

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | |

| Molecular Weight | 144.21 g/mol | |

| Boiling Point | 100-102 °C at 7 mmHg (for the isomer 6-hydroxy-6-methyl-2-heptanone) | |

| Theoretical Yield | Based on 1:2 stoichiometry of ester to Grignard reagent | General Principle |

Experimental Protocol

Materials and Equipment

-

Reagents:

-

Ethyl levulinate (Ethyl 4-oxopentanoate)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute aqueous solution (e.g., 1 M)

-

-

Equipment:

-

Round-bottom flask (three-necked)

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

-

Standard laboratory glassware

-

Procedure

Step 1: Reaction Setup

-

Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser, and an inlet for inert gas.

-

Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.

-

Allow the apparatus to cool to room temperature under the inert atmosphere.

-

To the reaction flask, add ethyl levulinate and anhydrous diethyl ether.

-

Cool the flask to 0 °C using an ice bath.

Step 2: Grignard Reaction

-

Charge the addition funnel with a solution of methylmagnesium bromide in diethyl ether (commercially available or freshly prepared).

-

Slowly add the methylmagnesium bromide solution dropwise to the stirred solution of ethyl levulinate in the reaction flask, maintaining the temperature at 0 °C. An excess of the Grignard reagent (at least 2.2 equivalents) is recommended to ensure complete reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Extraction

-

Cool the reaction mixture again in an ice bath.

-

Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

-

If a significant amount of solid (magnesium salts) precipitates, a dilute solution of hydrochloric acid can be added to dissolve it.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine all the organic layers.

-

Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

Step 4: Purification

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product, a viscous liquid, can be purified by vacuum distillation or flash column chromatography on silica gel.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of 6-hydroxy-6-methyl-3-heptanone.

Safety Precautions

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere in anhydrous conditions.

-

Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

The quenching of the reaction is exothermic and may cause the solvent to boil. Perform this step slowly and with adequate cooling.

References

Application Notes & Protocols for the GC-MS Analysis of 3-Heptanone, 6-hydroxy-6-methyl-

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the qualitative and quantitative analysis of 3-Heptanone, 6-hydroxy-6-methyl- using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the analysis of this and structurally related compounds.

Introduction

3-Heptanone, 6-hydroxy-6-methyl- is a ketone and tertiary alcohol of interest in various fields of chemical research.[1] As a component of male mouse urine, it functions as a semiochemical, playing a role in chemical communication by accelerating puberty in female mice.[2] Its detection is mediated by the vomeronasal organ (VNO).[2] Furthermore, this compound serves as a valuable synthetic intermediate in organic chemistry, for instance, in the synthesis of marine natural products like Aplysiapyranoids A and B.[2] Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices. GC-MS offers a robust platform for the analysis of such volatile to semi-volatile compounds.

Experimental Protocols

A successful GC-MS analysis is contingent on meticulous sample preparation and the optimization of instrumental parameters.

2.1. Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples, a straightforward dilution is often sufficient. For more complex matrices, an extraction step may be necessary.

2.1.1. Liquid Sample Preparation (Dilution)

-